4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO4 It is a derivative of benzoic acid, characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid can be achieved through several methods:
Nitration of 4-methyl-5-(trifluoromethyl)benzoic acid: This involves the nitration of 4-methyl-5-(trifluoromethyl)benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid.
Trifluoromethylation of 4-methyl-3-nitrobenzoic acid:
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-methyl-3-amino-5-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors.
Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-nitro-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the methyl group.
4-nitro-3-(trifluoromethyl)benzoic acid: Similar structure but the nitro and trifluoromethyl groups are positioned differently.
Uniqueness
4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (methyl, nitro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1070886-95-1 |
---|---|
Molecular Formula |
C9H6F3NO4 |
Molecular Weight |
249.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.